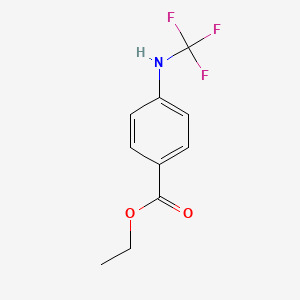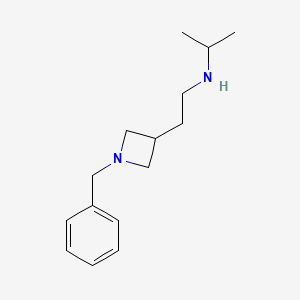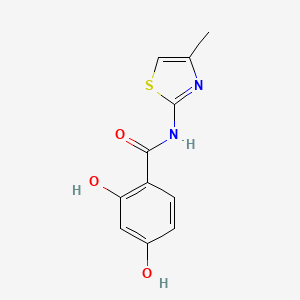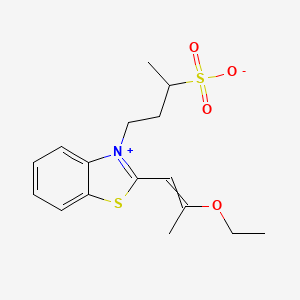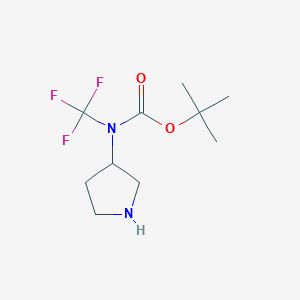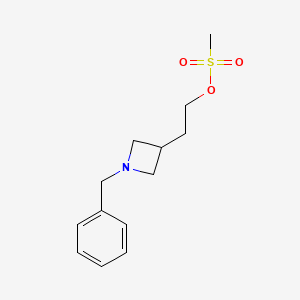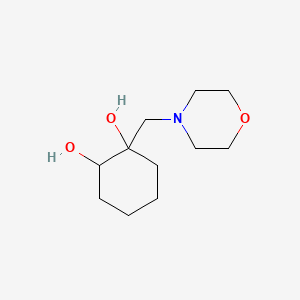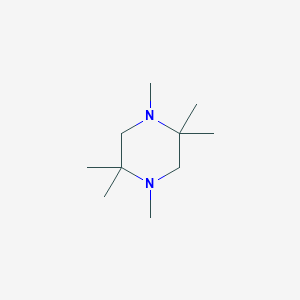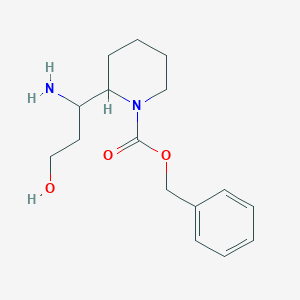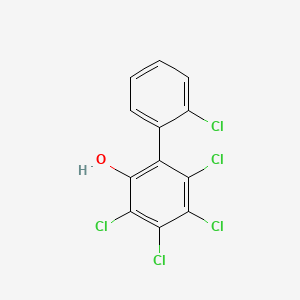
Pentachloro-(1,1'-biphenyl)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentachlorobiphenylol is a polychlorinated biphenyl (PCB) derivative, characterized by the presence of five chlorine atoms attached to the biphenyl structure. PCBs are a group of synthetic organic chemicals that were widely used in various industrial applications due to their chemical stability and insulating properties. their production has been banned in many countries due to their environmental persistence and potential health hazards .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentachlorobiphenylol can be synthesized through the chlorination of biphenylol under controlled conditions. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination of the biphenylol molecule .
Industrial Production Methods
Industrial production of pentachlorobiphenylol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where biphenylol is chlorinated using chlorine gas. The reaction conditions are carefully monitored to ensure the desired level of chlorination. The product is then purified through distillation or other separation techniques to obtain high-purity pentachlorobiphenylol .
Analyse Chemischer Reaktionen
Types of Reactions
Pentachlorobiphenylol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated biphenyl quinones.
Reduction: It can be reduced to form lower chlorinated biphenylols.
Substitution: It can undergo nucleophilic substitution reactions to form hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium hydroxide in polar solvents.
Major Products Formed
Oxidation: Chlorinated biphenyl quinones.
Reduction: Lower chlorinated biphenylols.
Substitution: Hydroxy derivatives of pentachlorobiphenylol.
Wissenschaftliche Forschungsanwendungen
Pentachlorobiphenylol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: It is used to investigate the effects of PCBs on biological systems, including their toxicity and biodegradation.
Medicine: Research on pentachlorobiphenylol helps in understanding the mechanisms of PCB-induced diseases and developing potential treatments.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers
Wirkmechanismus
Pentachlorobiphenylol exerts its effects through several molecular mechanisms:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorophenol: Another chlorinated compound used as a pesticide and disinfectant.
Tetrachlorobiphenylol: A less chlorinated derivative of biphenylol.
Hexachlorobiphenylol: A more chlorinated derivative of biphenylol.
Uniqueness
Pentachlorobiphenylol is unique due to its specific chlorination pattern, which affects its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct properties that make it useful in specific research and industrial applications .
Eigenschaften
CAS-Nummer |
52181-96-1 |
|---|---|
Molekularformel |
C12H5Cl5O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2,3,4,5-tetrachloro-6-(2-chlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-6-4-2-1-3-5(6)7-8(14)9(15)10(16)11(17)12(7)18/h1-4,18H |
InChI-Schlüssel |
LAPUREOIFIODEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


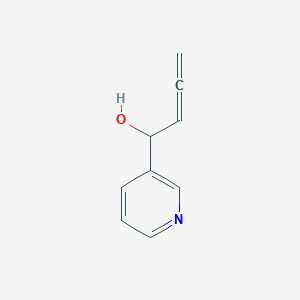

![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine](/img/structure/B13960348.png)

